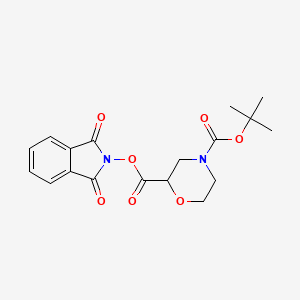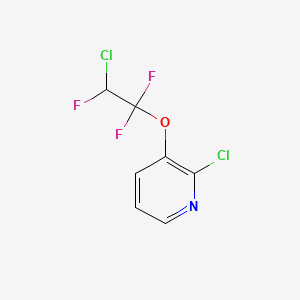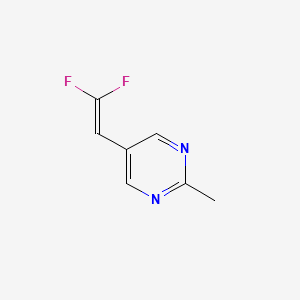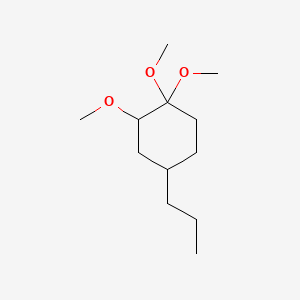![molecular formula C12H17F3N2O7 B6605717 (2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid CAS No. 2287237-44-7](/img/structure/B6605717.png)
(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid is a complex organic compound that features both a pyrrolidine ring and a pentanedioic acid moiety. The presence of 2,2,2-trifluoroacetic acid suggests it may be used in peptide synthesis or as a reagent in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid typically involves the following steps:
Formation of Pyrrolidine-2-carbonyl Chloride: This can be achieved by reacting pyrrolidine with thionyl chloride.
Coupling Reaction: The pyrrolidine-2-carbonyl chloride is then reacted with (2S)-2-amino-pentanedioic acid in the presence of a base such as triethylamine to form the desired compound.
Addition of 2,2,2-Trifluoroacetic Acid: The final step involves the addition of 2,2,2-trifluoroacetic acid to the compound, which can be done under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions can be performed on the carbonyl groups.
Substitution: The compound can participate in substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Applications De Recherche Scientifique
Chemistry
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Reagent: Employed in various organic synthesis reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Protein Interaction: Used in research to study protein-ligand interactions.
Medicine
Drug Development: Investigated for its potential therapeutic properties.
Diagnostic Tools: Used in the development of diagnostic assays.
Industry
Chemical Manufacturing: Utilized in the production of fine chemicals and pharmaceuticals.
Material Science: Explored for its potential use in the development of new materials.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and pentanedioic acid moiety play crucial roles in binding to these targets, while the trifluoroacetic acid group can enhance the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanedioic acid
- (2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanedioic acid
Uniqueness
The presence of the trifluoroacetic acid group makes (2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid unique compared to similar compounds. This group can significantly influence the compound’s chemical properties, such as its acidity, solubility, and reactivity.
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5.C2HF3O2/c13-8(14)4-3-7(10(16)17)12-9(15)6-2-1-5-11-6;3-2(4,5)1(6)7/h6-7,11H,1-5H2,(H,12,15)(H,13,14)(H,16,17);(H,6,7)/t6-,7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGMDEZYLHZTKS-LEUCUCNGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N2O7 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6605649.png)
![(4E,6S,10R,13S)-13-(2-methylpropyl)-2,7-dioxa-12,15-diazatricyclo[15.4.0.06,10]henicosa-1(21),4,17,19-tetraene-11,16-dione](/img/structure/B6605652.png)



![ethyl2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6605676.png)
![4-amino-3-[(3-methoxy-3-oxopropyl)amino]pyridin-1-ium-1-olate](/img/structure/B6605677.png)
![1-[6-methoxy-5-(4-methoxybenzenesulfonamido)-2-methyl-1-benzofuran-3-carbonyloxy]ethyl acetate](/img/structure/B6605686.png)


![tert-butyl 1,2,5-triazaspiro[2.3]hex-1-ene-5-carboxylate](/img/structure/B6605714.png)
![(4E,11R)-11-methyl-16-phenylspiro[2-oxa-9,12,15,16-tetrazabicyclo[12.3.0]heptadeca-1(17),4,14-triene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B6605722.png)
![tert-butylN-[6-(fluorosulfonyl)pyridin-2-yl]carbamate](/img/structure/B6605735.png)
